1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, with the Chemical Abstracts Service (CAS) number 1804041-02-8, is a compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes an amino group and a hydroxyl group attached to a phenyl ring, along with a chloropropanone moiety. It is classified as an organic compound and falls under the category of substituted phenols and chlorinated ketones.
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one can be achieved through various methods, often involving the reaction of 5-amino-2-hydroxyphenol with chloropropanone derivatives. One common method includes the use of base-catalyzed reactions where the phenolic compound undergoes nucleophilic substitution to introduce the chloropropanone group.
The general synthetic route may involve:
The molecular formula of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is , and its molecular weight is approximately 199.63 g/mol. The compound features:
The structural characteristics can be represented in various formats, including:
InChI=1S/C9H10ClNO2/c10-6(11)4-5-1-2-8(12)9(5)7(4)3/h1-3,6,12H,11H2
C(C(=O)C(CCl)N)C1=C(C=CC(=C1)O)N
1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one can participate in several chemical reactions:
The reactivity of this compound can be exploited in multi-step syntheses, particularly in the development of pharmaceutical agents or agrochemicals. The presence of both amino and hydroxyl groups allows for further functionalization.
The mechanism of action for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one primarily relates to its biological activity as a potential drug candidate. The amino and hydroxyl groups may interact with biological targets such as enzymes or receptors, influencing pathways involved in disease processes.
While specific physical properties like density and boiling point are not readily available, typical properties for similar compounds include:
Key chemical properties include:
1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one has potential applications in various scientific fields:
This compound's unique structure and reactivity profile make it a valuable candidate for further research and development in drug discovery initiatives.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: